methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Its structure includes:
- 6-(2-hydroxyethyl) chain: Enhances hydrophilicity and hydrogen-bonding capacity compared to alkyl or alkoxy substituents .
- 7-methyl group: Steric influence on ring conformation and metabolic stability .
The compound’s molecular formula is C₂₁H₂₁ClN₂O₅, with a molecular weight of 428.85 g/mol. Its synthesis likely involves multi-component cyclization reactions, analogous to methods for related pyrano-pyridine derivatives (e.g., condensation of β-keto esters with substituted amines or aldehydes) .
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-10-9-13-15(18(24)22(10)7-8-23)14(11-3-5-12(20)6-4-11)16(17(21)27-13)19(25)26-2/h3-6,9,14,23H,7-8,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYCGECIWYQXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Structural and Electronic Differences
- Substituent Effects: The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to 2-methoxyethyl () or pyridinylmethyl () . The 4-chlorophenyl group offers moderate lipophilicity, contrasting with 4-trifluoromethylphenyl (, higher lipophilicity) or 3-methoxyphenyl (, electron-donating) . Methyl ester at position 3 is more hydrolytically labile than cyano () or carboxylate () groups, affecting metabolic pathways .
- Core Variations: Pyrano[3,2-c]pyridine (target) vs. pyrano[2,3-b]pyridine (): Altered ring fusion impacts substituent spatial arrangement and π-orbital overlap .
Pharmacological Implications
- Hydroxyethyl vs. Methoxyethyl : Higher H-bonding capacity may improve interactions with polar biological targets (e.g., enzymes) compared to ’s methoxyethyl .
- Chlorophenyl vs. Trifluoromethylphenyl : The target’s 4-Cl-phenyl balances lipophilicity for membrane penetration without excessive hydrophobicity (unlike CF₃ in ) .
- Ester vs.
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